molecular formula C17H20N4NaO9P B7803279 CID 89636

CID 89636

Cat. No. B7803279
M. Wt: 478.3 g/mol
InChI Key: OHSHFZJLPYLRIP-BMZHGHOISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 89636 is a useful research compound. Its molecular formula is C17H20N4NaO9P and its molecular weight is 478.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 89636 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 89636 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 89636 involves the conversion of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol, followed by the reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product.

Starting Materials
2,4-dichloro-5-nitrophenol, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, Sodium dithionite, Sodium hydroxide, Hydrochloric acid, Water, Ethanol

Reaction
Step 1: Reduction of 2,4-dichloro-5-nitrophenol to 2,4-dichloro-5-aminophenol using sodium dithionite in the presence of sodium hydroxide and water., Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain 2,4-dichloro-5-aminophenol., Step 3: Reaction of 2,4-dichloro-5-aminophenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in ethanol to form CID 89636.

properties

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q;+1/p-1/t11-,12+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSHFZJLPYLRIP-BMZHGHOISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 89636

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